molecular formula C₁₃H₁₄O₄ B1139976 4,6-O-Benzylidene-D-glucal CAS No. 63598-36-7

4,6-O-Benzylidene-D-glucal

Cat. No. B1139976
CAS RN: 63598-36-7
M. Wt: 234.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4,6-O-Benzylidene protected D-glucal involves a straightforward approach starting from readily available α-methyl glucopyranoside. This process includes a four-step reaction sequence that involves selective triflation and iodide displacement at C-2, yielding the target compound efficiently (Chambers, Evans, & Fairbanks, 2003). Another method includes direct benzylation of triacetylglucal, achieving synthesis with good yield and showcasing the compound's adaptability in synthetic chemistry (Boullanger, Martin, & Descotes, 1975).

Molecular Structure Analysis

The molecular structure of 4,6-O-Benzylidene-D-glucal has been detailed through various spectroscopic and analytical techniques, revealing its complex acetal framework. X-ray diffraction studies, for instance, have provided insight into its crystal structure, confirming the 4,6-O-benzylidene-glucopyranose moiety and its protection mechanisms (Brito-Arias, Beltrán-Magaña, Acosta-Santamaría, Galcera, & Molins, 2009).

Chemical Reactions and Properties

4,6-O-Benzylidene-D-glucal undergoes a variety of chemical reactions, highlighting its reactivity and utility as a precursor for numerous synthetic routes. For example, its reaction with benzoic acid, triphenylphosphine, and diethyl azodicarboxylate, followed by debenzylation, illustrates its capacity to form complex molecules with significant biological interest (Guthrie, Irvine, Davison, Henrick, & Trotter, 1981).

Scientific Research Applications

“4,6-O-Benzylidene-D-glucal” is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It’s used in the field of organic chemistry, particularly in the synthesis of complex carbohydrates.

One specific application of “4,6-O-Benzylidene-D-glucal” is in the chlorination of D-Glucal derivatives. The 4,6-O-Benzylidene group and substituent at C-3 play important roles in the selective formation of β-D-Manno and β-D-Arabino isomers . The chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal in carbon tetrachloride predominantly occurred from the β-side to give the β-D-manno and β-D-arabino adducts, respectively .

In the biomedical sector, “4,6-O-®-Benzylidene-D-glucal” is an indispensable compound of paramount importance, finding diverse applications in the research and development of groundbreaking pharmaceuticals including cancer, diabetes, and inflammation .

  • Synthesis of Oligosaccharides

    • Application: “4,6-O-Benzylidene-D-glucal” is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten monosaccharides (simple sugars) and have applications in various fields including food industry, pharmaceuticals, and research.
  • Chlorination of D-Glucal Derivatives

    • Application: “4,6-O-Benzylidene-D-glucal” plays an important role in the chlorination of D-Glucal derivatives . The 4,6-O-Benzylidene group and substituent at C-3 play important roles in the selective formation of β-D-Manno and β-D-Arabino isomers .
    • Method: Chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal in carbon tetrachloride predominantly occurred from the β-side to give the β-D-manno and β-D-arabino adducts, respectively .
    • Results: The chlorination resulted in the formation of β-D-manno and β-D-arabino adducts .
  • Pharmaceutical Research

    • Application: “4,6-O-®-Benzylidene-D-glucal” is an indispensable compound of paramount importance in the biomedical sector, finding diverse applications in the research and development of groundbreaking pharmaceuticals including cancer, diabetes, and inflammation .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing910. Use personal protective equipment and ensure adequate ventilation910.


Future Directions

While I couldn’t find specific future directions for 4,6-O-Benzylidene-D-glucal, it’s clear that this compound has significant potential in the biomedical industry and in the synthesis of innovative pharmaceuticals23. As such, future research may continue to explore its applications in these areas.


Please note that this information is based on the available resources and may not include all the latest research findings.


properties

IUPAC Name

(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDUTBYCCVWPLD-FKJOKYEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](C=CO2)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-O-Benzylidene-D-glucal

CAS RN

63598-36-7, 14125-70-3
Record name 4,6-O-Benzylidene-D-glucal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 14125-70-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
38
Citations
M Sharma, RK Brown - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
4,6-O-Benzylidene-D-glucal has been prepared by the reaction of benzaldehyde with D-glucal. The reaction of commercial methyllithium with methyl 2,3-anhydro-4,6-O-benzylidene-α-D…
Number of citations: 97 cdnsciencepub.com
RD Guthrie, RW Irvine, BE Davison… - Journal of the …, 1981 - pubs.rsc.org
Reaction of 4,6-O-benzylidene-D-allal with benzoic acid, triphenylphosphine, and diethyl azodicarboxylate gave a mixture of 1-O-benzoyl-4,6-O-benzylidene-2,3-dideoxy-α-D-erythro-…
Number of citations: 3 pubs.rsc.org
RW Irvine - Carbohydrate Research, 1980 - Elsevier
3,4,6-Tri-O-benzyl-d-glucal and the benzyl 4,6-di-O-benzyl-2,3-dideoxy-hex-2-enopyranosides react with sodium azide in acetonitrile under boron trifluoride catalysis to yield mixtures of …
Number of citations: 20 www.sciencedirect.com
T Sakakibara, T Ito, C Kotaka, Y Kajihara… - Carbohydrate …, 2008 - Elsevier
Benzylidenation of readily available 1,5-anhydro-d-hex-1-en-3-ulose, followed by sodium borohydride reduction, afforded the title compounds in high yields. Separation of 4,6-O-…
Number of citations: 10 www.sciencedirect.com
T Sakakibara, T Yatabe, K Yoshino, Y Ishido - Chemistry Letters, 1987 - journal.csj.jp
In contrast with the precedent reports described in peracetyl-and perbenzyl-D-glucal, chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal in carbon tetrachloride …
Number of citations: 3 www.journal.csj.jp
S Tohru, Y Takumi, Y Kohji, I Yoshiharu - Chemistry Letters, 1987 - cir.nii.ac.jp
In contrast with the precedent reports described in peracetyl-and perbenzyl-D-glucal, chlorination of 3-O-acetyl-and 3-deoxy-4, 6-O-benzylidene-D-glucal in carbon tetrachloride …
Number of citations: 0 cir.nii.ac.jp
PH Seeberger, S Roehrig, P Schell, Y Wang… - Carbohydrate …, 2000 - Elsevier
A series of glucals, protected by cyclic acetal protecting groups to conformationally constrain the C-4 and C-6 hydroxyl groups, were subjected to the azidonitration reaction to furnish the …
Number of citations: 49 www.sciencedirect.com
B Shanmugasundaram, B Varghese… - Carbohydrate …, 2002 - Elsevier
Readily available 3,4,6-tri-O-acetyl-d-glucal was converted to 2,6-anhydro-5,7-O-benzylidene-1,3,4-trideoxy-d-arabino-hept-3-enitol, a methyl C-glycosylic compound. …
Number of citations: 4 www.sciencedirect.com
R Lihammar, J Rönnols, G Widmalm… - … –A European Journal, 2014 - Wiley Online Library
Epimerization of a non‐anomeric stereogenic center in carbohydrates is an important transformation in the synthesis of natural products. In this study an epimerization procedure of the …
JL Choi, SS Yoon, KH Chun… - Journal of the Korean …, 1998 - koreascience.kr
It's necessary to develope a facile methodology forming ${\alpha} $-altropyranosidic linkage, for the synthesis of trisaccharide repeating unit of O-antigenic part of Campylobacter jejuni …
Number of citations: 0 koreascience.kr

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